molecular formula C10H16O B13310155 2-(But-3-yn-1-yl)cyclohexan-1-ol

2-(But-3-yn-1-yl)cyclohexan-1-ol

Cat. No.: B13310155
M. Wt: 152.23 g/mol
InChI Key: AYRXMMOVAUPLOI-UHFFFAOYSA-N
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Description

2-(But-3-yn-1-yl)cyclohexan-1-ol is an organic compound with the molecular formula C10H16O and a molecular weight of 152.23 g/mol . This compound features a cyclohexane ring substituted with a but-3-yn-1-yl group and a hydroxyl group. It is a clear, pale liquid with unique chemical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-yn-1-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with but-3-yn-1-ol under specific conditions. One common method includes the use of a base-promoted reaction where cyclohexanone is treated with but-3-yn-1-ol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for scalability, cost-effectiveness, and safety. Key steps include the purification of the final product through distillation or recrystallization to achieve the desired purity levels for commercial use .

Chemical Reactions Analysis

Types of Reactions

2-(But-3-yn-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: SOCl2 in pyridine at room temperature.

Major Products Formed

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Cyclohexyl halides.

Mechanism of Action

The mechanism of action of 2-(But-3-yn-1-yl)cyclohexan-1-ol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the but-3-yn-1-yl group can participate in click chemistry reactions, facilitating the formation of triazoles and other bioactive compounds . These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(But-3-yn-1-yl)cyclohexan-1-ol is unique due to its combination of a cyclohexane ring and a but-3-yn-1-yl group, which imparts distinct chemical and physical properties. This combination allows for versatile reactivity and the formation of complex structures, making it valuable in various fields of research and industry.

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-but-3-ynylcyclohexan-1-ol

InChI

InChI=1S/C10H16O/c1-2-3-6-9-7-4-5-8-10(9)11/h1,9-11H,3-8H2

InChI Key

AYRXMMOVAUPLOI-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1CCCCC1O

Origin of Product

United States

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